molecular formula C34H52N2O B579343 N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide CAS No. 16974-72-4

N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide

Cat. No.: B579343
CAS No.: 16974-72-4
M. Wt: 504.803
InChI Key: FTPBKCUYPXGEQU-FKJBPBKUSA-N
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Description

N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a steroidal alkaloid derived from the Buxus plant species, particularly Buxus hyrcana. This compound has been studied for its potential immunosuppressive properties and other biological activities .

Scientific Research Applications

N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[97001,303,8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide involves several steps, starting from the extraction of the alkaloid from the Buxus plant. The process typically includes:

    Extraction: The alkaloids are extracted from the plant material using solvents such as ethanol or methanol.

    Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

    Chemical Modification: Further chemical modifications may be performed to enhance the compound’s properties.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Large-scale Extraction: Using industrial-grade solvents and equipment to extract the alkaloids.

    Purification and Isolation: Employing large-scale chromatography and crystallization techniques.

    Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various this compound derivatives with altered biological activities and properties.

Mechanism of Action

N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide is unique compared to other steroidal alkaloids due to its specific biological activities and molecular structure. Similar compounds include:

This compound stands out due to its potent immunosuppressive effects and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

CAS No.

16974-72-4

Molecular Formula

C34H52N2O

Molecular Weight

504.803

InChI

InChI=1S/C34H52N2O/c1-23(35(6)7)25-16-18-32(5)27-15-14-26-30(2,3)28(36(8)29(37)24-12-10-9-11-13-24)17-19-33(26)22-34(27,33)21-20-31(25,32)4/h9-13,23,25-28H,14-22H2,1-8H3/t23-,25+,26-,27-,28-,31+,32-,33+,34-/m0/s1

InChI Key

FTPBKCUYPXGEQU-FKJBPBKUSA-N

SMILES

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C(=O)C6=CC=CC=C6)C)C)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide

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